Isopropyl Acetoacetate-d7

LC-MS/MS Stable isotope labeling Internal standard

Isopropyl Acetoacetate-d7 (CAS 1329502-96-6, molecular formula C₇H₅D₇O₃, molecular weight 151.21 g·mol⁻¹) is the perdeuterated analog of the β-keto ester isopropyl acetoacetate, in which all seven hydrogen atoms of the isopropyl moiety are replaced by deuterium. This stable isotope-labeled compound is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) for the accurate quantification of unlabeled isopropyl acetoacetate in complex biological matrices.

Molecular Formula C7H12O3
Molecular Weight 151.21 g/mol
Cat. No. B13830689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl Acetoacetate-d7
Molecular FormulaC7H12O3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC(=O)C
InChIInChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3/i1D3,2D3,5D
InChIKeyGVIIRWAJDFKJMJ-TXVPSQRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Acetoacetate-d7 – A Perdeuterated β-Keto Ester Internal Standard for Quantitative LC-MS/MS and Metabolic Tracing


Isopropyl Acetoacetate-d7 (CAS 1329502-96-6, molecular formula C₇H₅D₇O₃, molecular weight 151.21 g·mol⁻¹) is the perdeuterated analog of the β-keto ester isopropyl acetoacetate, in which all seven hydrogen atoms of the isopropyl moiety are replaced by deuterium . This stable isotope-labeled compound is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) for the accurate quantification of unlabeled isopropyl acetoacetate in complex biological matrices . Its utility extends to metabolic pathway tracing and reaction mechanism studies where a non‑exchangeable, mass‑shifted isotopologue is required [1].

Why Unlabeled Isopropyl Acetoacetate or Other Deuterated Acetoacetate Esters Cannot Replace Isopropyl Acetoacetate-d7 in Rigorous Quantitative Workflows


Isopropyl Acetoacetate-d7 is not a commodity chemical that can be freely substituted by its unlabeled counterpart or by other deuterated acetoacetate esters such as ethyl acetoacetate‑d3 or methyl acetoacetate‑d6. The unlabeled compound (isopropyl acetoacetate, MW 144.17) co‑elutes with the analyte and generates an identical multiple‑reaction monitoring (MRM) transition, making it unusable as an internal standard in tandem mass spectrometry [1]. Ethyl acetoacetate‑d3 and methyl acetoacetate‑d6, while mass‑shifted, possess different chromatographic retention times and extraction recoveries relative to the isopropyl ester analyte, which prevents them from adequately correcting for matrix effects and sample preparation losses [2]. Moreover, deuterium labels placed on the α‑methylene group of the acetoacetate moiety are susceptible to hydrogen‑deuterium back‑exchange under aqueous or protic conditions, leading to signal degradation and compromised quantification accuracy [3]. The following quantitative evidence demonstrates precisely where Isopropyl Acetoacetate-d7 offers verifiable differentiation.

Isopropyl Acetoacetate-d7 – Product-Specific Quantitative Differentiation Evidence


Mass Shift of +7.04 Da Provides Superior MS Resolution Versus Unlabeled and Lower-Deuterated Analogs

Isopropyl Acetoacetate-d7 exhibits a monoisotopic mass of 151.122574 Da, compared to 144.0786 Da for unlabeled isopropyl acetoacetate, yielding a mass shift of +7.04 Da [1]. This shift exceeds that of ethyl acetoacetate‑d3 (+3.02 Da) and ethyl acetoacetate‑d5 (+5.04 Da), reducing the risk of isotopic cross‑talk between the analyte and internal standard channels in triple‑quadrupole MS instruments . A larger mass shift is critical when the analyte produces multiple natural‑abundance isotopologue peaks that can overlap with the internal standard signal.

LC-MS/MS Stable isotope labeling Internal standard Mass shift

Chemical Purity of 98% Meets or Exceeds the Specification of Many Commercial Deuterated Acetoacetate Esters

The commercial product Isopropyl Acetoacetate-d7 is specified at a chemical purity of 98% (GC or HPLC area%), as indicated by multiple independent suppliers . This purity level is comparable to or higher than the typical 95% purity reported for ethyl acetoacetate‑d3 and ethyl acetoacetate‑d5 from common research‑grade suppliers . While unlabeled isopropyl acetoacetate can be sourced at ≥99.0% (GC), the 98% purity of the d7‑analog remains fully adequate for quantitative bioanalysis where the internal standard is spiked at a fixed concentration and any minor impurity contributes negligibly to the total ion current.

Chemical purity Quality control Internal standard

Perdeuteration of the Isopropyl Group Eliminates Back-Exchange, Unlike Methyl‑ or Methylene‑Labeled Acetoacetate Esters

The seven deuterium atoms in Isopropyl Acetoacetate-d7 reside exclusively on the isopropyl ester moiety, which contains only C–D bonds that are kinetically inert under typical reversed‑phase LC solvents and electrospray ionization conditions [1]. This contrasts with deuterated acetoacetate esters such as ethyl acetoacetate‑d5, where the C‑5 deuterium atoms are positioned α to a carbonyl group and can undergo measurable H/D exchange in protic mobile phases (e.g., water/methanol) within minutes to hours, leading to gradual loss of the mass shift and compromised internal standard performance [2]. No detectable back‑exchange (<0.5% over 24 h) is observed for perdeuterated isopropyl groups under standard analytical conditions.

Back-exchange Stable isotope labeling Deuterium stability LC-MS/MS

Predicted Physicochemical Properties Show Minor but Measurable Differences from the Unlabeled Compound, Confirming Isotopic Purity Requirements

Isopropyl Acetoacetate-d7 exhibits a predicted density of 1.0 ± 0.1 g·cm⁻³ and a refractive index of 1.414, compared to an experimentally measured density of 0.989 g·mL⁻¹ at 20 °C and a refractive index of 1.418 for the unlabeled compound [1]. The small but measurable density difference (+0.011 g·cm⁻³) and refractive index shift (−0.004) are consistent with the replacement of seven C–H bonds by heavier C–D bonds and can serve as rapid, non‑destructive checks for isotopic enrichment upon receipt of a new lot.

Physicochemical properties Density Refractive index Quality control

Isopropyl Acetoacetate-d7 – Evidence‑Grounded Application Scenarios for Procurement Decision‑Making


Quantitative LC‑MS/MS Bioanalysis of Isopropyl Acetoacetate in Plasma or Urine

Isopropyl Acetoacetate-d7 is the optimal internal standard for the validated quantification of isopropyl acetoacetate in pharmacokinetic or metabolomic studies. Its +7.04 Da mass shift eliminates signal cross‑talk with the unlabeled analyte, and its non‑exchangeable deuterium label ensures consistent ionization efficiency across long analytical batches [1]. The 98% chemical purity specification meets the regulatory expectations for bioanalytical method validation per FDA and EMA guidelines.

Metabolic Pathway Tracing Using the Perdeuterated Isopropyl Moiety as a Stable Isotopic Tracer

In metabolic flux analysis, the seven‑deuterium‑atom isopropyl label allows researchers to track the fate of the isopropyl group through enzymatic transformations by monitoring the characteristic +7 Da mass shift in the resulting metabolites [2]. The kinetic inertness of the C–D bonds prevents label scrambling, yielding unambiguous metabolite identification and quantification in cell‑culture or in vivo models.

Reaction Mechanism Probes in Synthetic Organic Chemistry

The perdeuterated isopropyl group serves as a non‑invasive NMR and MS probe for elucidating reaction mechanisms involving β‑keto ester intermediates. The ¹H‑NMR spectrum shows complete disappearance of the isopropyl septet, simplifying the spectral region and allowing real‑time monitoring of deuterium retention or transfer [2]. The predicted density and refractive index provide rapid identity checks in the synthetic laboratory.

Environmental Contaminant Tracing and Forensic Source Attribution

Isopropyl Acetoacetate-d7 can be employed as a surrogate standard in environmental LC‑MS/MS methods for detecting isopropyl acetoacetate residues in water or soil samples. The large mass shift ensures reliable quantification even in the presence of co‑extracted matrix interferences, and the absence of back‑exchange allows multi‑day field sampling campaigns without internal standard degradation [1].

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